AC-Asp(OtBU)-OH

Solid-Phase Peptide Synthesis N-terminal acetylation Process efficiency

AC-Asp(OtBU)-OH (CAS 117833-18-8) is a strategically protected aspartic acid building block that directly incorporates an N-terminal acetyl cap — a permanent masking group — and an acid-labile β-tert-butyl ester. In Fmoc/tBu SPPS, this eliminates the separate post-synthetic acetylation step required when using Fmoc-Asp(OtBu)-OH, reducing synthesis time, handling losses, and purification burden. It is documented for synthesizing caspase-3/-7 substrates and HIV integrase inhibitors, delivers ≥98% purity, and integrates seamlessly into automated peptide synthesizers. Buy to accelerate your peptide production workflows.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B15544620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Asp(OtBU)-OH
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
InChIInChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
InChIKeyNKNPTCBHHPHSEA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Asp(OtBU)-OH for Solid-Phase Peptide Synthesis: A Permanent N-Terminal Acetylated Aspartic Acid Building Block


AC-Asp(OtBU)-OH (CAS 117833-18-8) is an orthogonally protected aspartic acid derivative in which the α-amino group is capped with a permanent acetyl (Ac) moiety and the β-carboxyl side chain is protected by an acid-labile tert-butyl (OtBu) ester . This dual protection scheme renders the compound particularly suited for solid-phase peptide synthesis (SPPS) under Fmoc/tBu orthogonal strategies, where the N-terminal acetyl group remains intact throughout chain assembly and final acidolytic cleavage, enabling the direct incorporation of an N-terminal aspartic acid residue with a pre-installed capping group [1].

Why AC-Asp(OtBU)-OH Cannot Be Replaced by Fmoc-Asp(OtBu)-OH in Synthetic Workflows Requiring Pre-Acetylated N-Termini


In Fmoc-based SPPS, substituting AC-Asp(OtBU)-OH with the more common Fmoc-Asp(OtBu)-OH fundamentally alters the synthetic route. Fmoc-Asp(OtBu)-OH incorporates an aspartic acid residue with a base-labile Fmoc protecting group on the α-amine, which must be removed prior to subsequent coupling cycles . If the target peptide requires an N-terminal acetyl cap on the aspartic acid residue, the use of Fmoc-Asp(OtBu)-OH necessitates a separate, post-synthetic acetylation step after chain elongation is complete, introducing additional handling, potential yield loss, and an extra purification burden [1]. In contrast, AC-Asp(OtBU)-OH delivers the acetylated aspartic acid directly as a single building block, eliminating this post-synthetic step and thereby reducing overall synthesis time and operational complexity .

Quantitative Differentiation of AC-Asp(OtBU)-OH: Evidence for Procurement and Scientific Selection


Synthetic Step Elimination: AC-Asp(OtBU)-OH vs. Fmoc-Asp(OtBu)-OH for N-Terminal Acetylated Peptides

In the synthesis of peptides requiring an N-terminal acetylated aspartic acid residue, the use of AC-Asp(OtBU)-OH eliminates one discrete post-synthetic acetylation step compared to workflows employing Fmoc-Asp(OtBu)-OH, which must be deprotected and subsequently acetylated after chain assembly . This reduction in operational steps directly translates to decreased synthesis time and minimized handling-related yield losses.

Solid-Phase Peptide Synthesis N-terminal acetylation Process efficiency

Aspartimide Suppression Benchmark: Fmoc-Asp(OtBu)-OH as the Standard Comparator for Side-Chain Protection Efficacy

While AC-Asp(OtBU)-OH itself has not been the subject of head-to-head aspartimide studies, its OtBu side-chain protecting group is identical to that of Fmoc-Asp(OtBu)-OH, the industry-standard reference point against which all novel aspartic acid side-chain protections are benchmarked. Behrendt et al. (2015) established a quantitative baseline for Fmoc-Asp(OtBu)-OH performance in the scorpion toxin II model peptide (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), demonstrating that under extended piperidine (20% in DMF, 16 h) and DBU (2% in DMF, 16 h) treatments at room temperature, Fmoc-Asp(OtBu)-OH produces measurable levels of aspartimide by-product [1]. This study serves as the reference frame for evaluating the risk profile of the OtBu ester as a side-chain protecting group in aspartic acid derivatives.

Aspartimide formation Side-chain protection Fmoc SPPS

OtBu vs. Alternative Side-Chain Protections: Class-Level Inference from Comparative Studies

Mergler et al. (2003) conducted a systematic evaluation of β-carboxy protecting groups for aspartic acid in Fmoc-based SPPS, comparing the standard Asp(OtBu) protection against novel β-(4-pyridyl-diphenylmethyl) and β-(9-phenyl-fluoren-9-yl) esters as well as an orthoester derivative [1]. The study concluded that both alternative protecting groups were superior to the standard Asp(OtBu) in suppressing aspartimide formation, particularly in syntheses of long peptides or difficult sequences. This finding establishes the OtBu ester as the benchmark baseline protection—adequate for many applications but recognized as having a measurable liability in challenging sequence contexts.

Aspartic acid protection Side-chain protecting groups Fmoc SPPS optimization

Optimal Application Scenarios for AC-Asp(OtBU)-OH in Peptide Synthesis and Drug Discovery Workflows


Synthesis of N-Terminal Acetylated Bioactive Peptides Without Post-Synthetic Modification

AC-Asp(OtBU)-OH is ideally suited for the solid-phase synthesis of bioactive peptides that require an N-terminal acetylated aspartic acid residue for biological activity or metabolic stability. By incorporating the acetyl cap directly as a permanent protecting group, researchers eliminate the need for a separate post-synthetic acetylation step, reducing overall synthesis time and minimizing handling-related losses . This application is particularly valuable in the production of peptide libraries, enzyme substrates, and peptide-based tool compounds where N-terminal acetylation is a required structural feature.

Fragment Condensation and Convergent Peptide Synthesis Strategies

In convergent peptide synthesis approaches, where fully protected peptide fragments are coupled in solution or on solid support, AC-Asp(OtBU)-OH serves as a strategically protected building block. The N-terminal acetyl group remains stable during coupling and final deprotection, while the OtBu side-chain protection is cleanly removed under standard TFA cleavage conditions . This orthogonal protection profile enables the compound to function effectively in fragment condensation workflows without unintended side reactions or premature deprotection.

Preparation of Caspase Substrates and HIV Integrase Peptide Inhibitors

AC-Asp(OtBU)-OH has documented utility in the synthesis of caspase-3 and caspase-7 peptide substrates, as well as peptide inhibitors targeting HIV integrase . In these applications, the pre-installed acetyl group and the acid-labile OtBu side-chain protection provide the precise orthogonality required for assembling complex peptide sequences under Fmoc/tBu SPPS conditions, ensuring that the final product retains the desired N-terminal modification without additional processing steps.

Synthesis of Peptides with Aspartic Acid at the N-Terminus in Automated SPPS Platforms

For laboratories operating automated peptide synthesizers with standardized Fmoc/tBu protocols, AC-Asp(OtBU)-OH offers a direct route to incorporating an N-terminal aspartic acid residue without requiring manual intervention for post-synthetic acetylation. The compound is compatible with standard coupling reagents (e.g., HBTU, HATU) and deprotection conditions, and the OtBu group is reliably cleaved during the final TFA resin cleavage step, which is universally employed in Fmoc SPPS . This seamless integration into automated workflows enhances throughput and reproducibility in both academic core facilities and industrial peptide production settings.

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